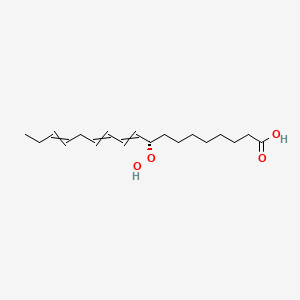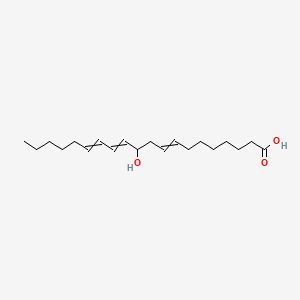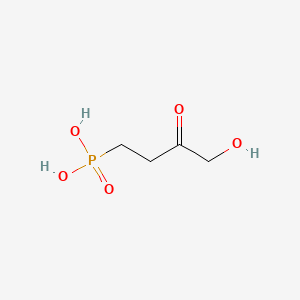![molecular formula C23H24N4O3S B1230008 4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester](/img/structure/B1230008.png)
4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester is an amidobenzoic acid.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of quinazolinone derivatives. For instance, Mohamed et al. (2010) synthesized a series of quinazolinone derivatives and tested their anti-bacterial and anti-fungal activities, finding that certain compounds showed potent in vitro anti-microbial activity (Mohamed et al., 2010). Similarly, Chaitanya et al. (2017) synthesized quinazolin-2-yl)methyl nitrite derivatives and evaluated their antibacterial and antifungal activities, with some compounds exhibiting significant potential activity (Chaitanya et al., 2017).
Anti-inflammatory Properties
Krasovs'ka (2022) investigated the synthesis of [1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoic acids as potential anti-inflammatory agents, demonstrating their potential in anti-inflammatory applications (Krasovs'ka, 2022).
Synthesis and Chemical Properties
Several studies have detailed the synthesis and chemical properties of quinazolinone derivatives. Peet and Anzeveno (1979) discussed the synthesis of 2,3‐dihydro‐5H‐oxazolo[2,3‐B]quinazolin‐5‐ones, providing insights into the chemical structure and synthesis methods (Peet & Anzeveno, 1979). Süsse and Johne (1985) presented a route for synthesizing quinazolin-3-yl)-alkanoic acids and their esters, contributing to the understanding of their chemical synthesis (Süsse & Johne, 1985).
Potential in Cancer Research
Ghorab et al. (2017) synthesized novel benzo[g]quinazolin derivatives to evaluate their inhibitory activity against VEGFR-2, a key target in cancer research. Some compounds showed promising VEGFR-2 inhibitory activity and apoptotic inducer effects (Ghorab et al., 2017).
Analgesic Properties
Alagarsamy et al. (2005) synthesized novel 2-butyl-3-substituted quinazolin-4-(3H)-ones and investigated their analgesic and anti-inflammatory activities. Some compounds displayed significant analgesic activity (Alagarsamy et al., 2005).
Properties
Molecular Formula |
C23H24N4O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
butyl 4-[[2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H24N4O3S/c1-2-3-14-30-22(29)16-8-10-17(11-9-16)25-21(28)15-31-23-26-19-7-5-4-6-18(19)20-12-13-24-27(20)23/h4-11,13,20H,2-3,12,14-15H2,1H3,(H,25,28) |
InChI Key |
LIUBRVKLSBHUPW-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4N2N=CC4 |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4N2N=CC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



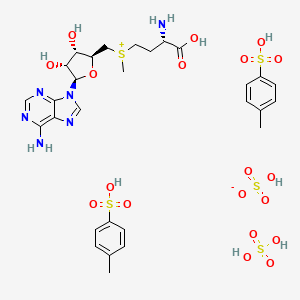
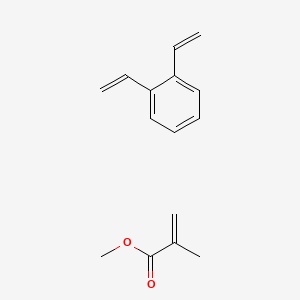
![but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone](/img/structure/B1229931.png)
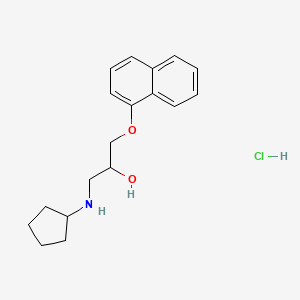
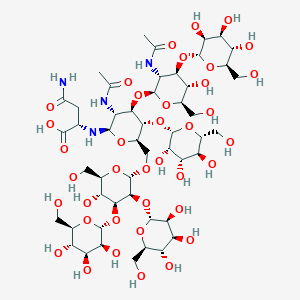
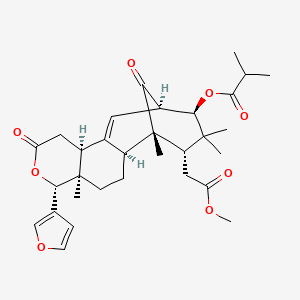
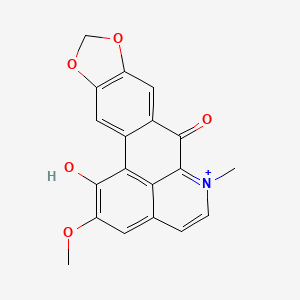
![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)
![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)
![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)
